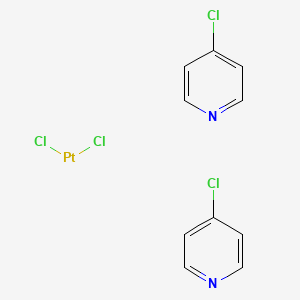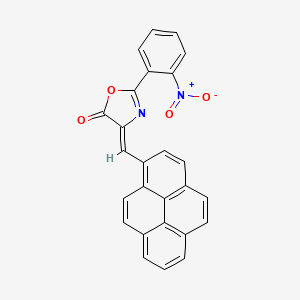![molecular formula C8H7ClN2O3S B12888787 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The presence of the sulfonyl chloride group in this compound makes it a valuable intermediate for various chemical reactions and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the reaction of 2-aminomethylbenzoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2-aminomethylbenzoxazole
Reagent: Chlorosulfonic acid (ClSO₃H)
Reaction Conditions: The reaction is usually conducted at low temperatures (0-5°C) to prevent side reactions and ensure high yield. The reaction mixture is then gradually warmed to room temperature and stirred for several hours.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The compound is typically purified by recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonate esters.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfinic Acids and Thiols: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Employed in the development of enzyme inhibitors and receptor modulators.
Industrial Applications: Utilized in the production of dyes, pigments, and polymers.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This reactivity makes it a valuable tool for modifying proteins, enzymes, and other biomolecules. The compound can inhibit enzyme activity by covalently modifying active site residues or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)benzoxazole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)benzoxazole: Contains a chloromethyl group instead of an aminomethyl group, leading to different reactivity and applications.
Benzoxazole-2-thiol: Features a thiol group, which imparts distinct chemical properties and biological activities.
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of both the aminomethyl and sulfonyl chloride groups. This combination allows for versatile chemical reactivity and a wide range of applications in synthesis and research. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable intermediate for the preparation of various derivatives with potential biological and industrial significance.
Propiedades
Fórmula molecular |
C8H7ClN2O3S |
|---|---|
Peso molecular |
246.67 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O3S/c9-15(12,13)6-3-1-2-5-8(6)14-7(4-10)11-5/h1-3H,4,10H2 |
Clave InChI |
BPEYREVNPCSCEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



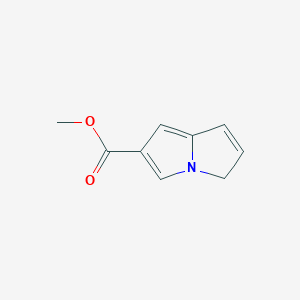
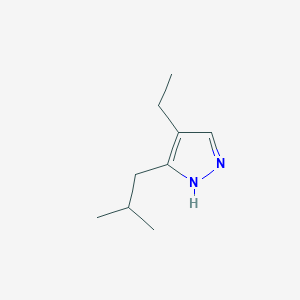
![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)
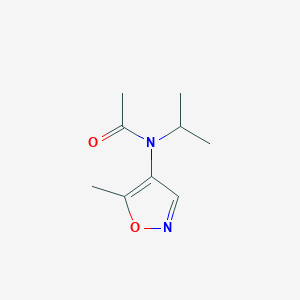
![Sodium 2-((3,9-dimethyl-8-(1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl)-1,7-dioxaspiro[5.5]undecan-2-yl)methyl)benzo[d]oxazole-4-carboxylate](/img/structure/B12888753.png)
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)

